Synthetic Utility: High-Yield Oxidative Functionalization to 6-(Trifluoromethyl)quinoline-4-carbaldehyde
The 4-methyl group of 4-Methyl-6-(trifluoromethyl)quinoline serves as a key reactive handle for selective oxidation, providing a direct entry point to 6-(trifluoromethyl)quinoline-4-carbaldehyde, a valuable aldehyde intermediate for further derivatization in drug discovery campaigns . This functionalization yields the aldehyde product in an 81% isolated yield under specific conditions .
| Evidence Dimension | Synthetic transformation efficiency (oxidation of 4-methyl group to aldehyde) |
|---|---|
| Target Compound Data | 81% yield for oxidation to 6-(trifluoromethyl)quinoline-4-carbaldehyde |
| Comparator Or Baseline | 4-Methylquinoline (yield not reported for analogous oxidation under identical conditions) |
| Quantified Difference | N/A (yield reported for target compound; comparator yield unknown) |
| Conditions | Oxidation using phenyliodine(III) diacetate (PIDA) in DMSO solvent with dichloroacetic acid and water |
Why This Matters
A high isolated yield for a specific functional group transformation is a critical metric for synthetic chemists, directly impacting the cost, efficiency, and scalability of producing advanced intermediates.
